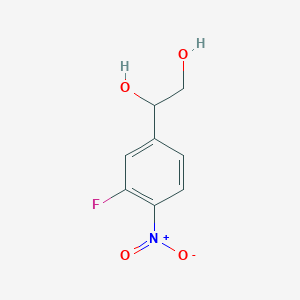
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8FNO4 It is characterized by the presence of a fluoro and nitro group attached to a benzene ring, along with an ethane-1,2-diol moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol typically involves the following steps:
Electrophilic Aromatic Substitution:
Reduction and Hydroxylation: The nitro group can be reduced to an amine, followed by hydroxylation to introduce the diol functionality.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diol functionality allows for hydrogen bonding and other interactions that can affect the compound’s behavior in different environments .
Comparison with Similar Compounds
1-(3-Fluoro-4-nitrophenyl)ethane-1,2-diol can be compared with other similar compounds such as:
1-(3-Fluoro-4-nitrophenyl)ethanone: This compound lacks the diol functionality and has different reactivity and applications.
1-(2-Nitrophenyl)ethane-1,2-diol: This compound has a nitro group in a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8FNO4 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8FNO4/c9-6-3-5(8(12)4-11)1-2-7(6)10(13)14/h1-3,8,11-12H,4H2 |
InChI Key |
OHSHVYBQLMGOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


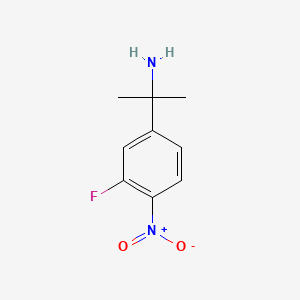
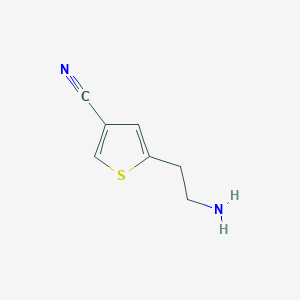
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
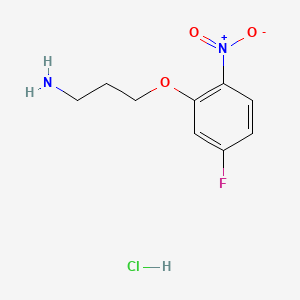
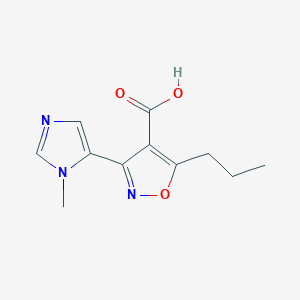
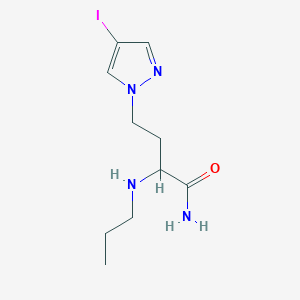
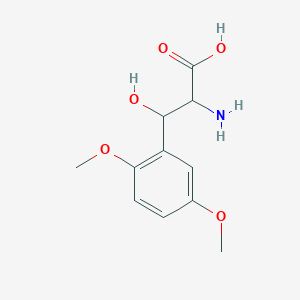
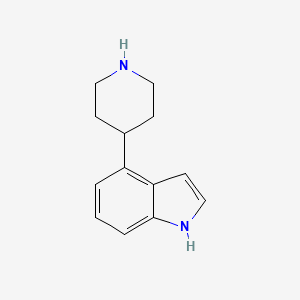
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
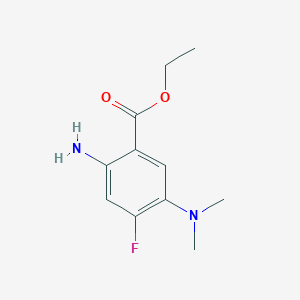
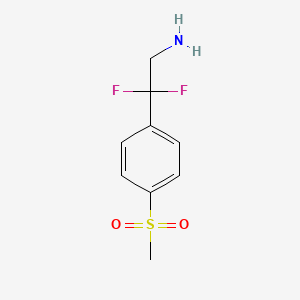
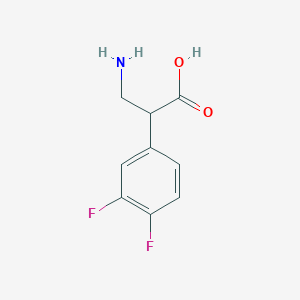
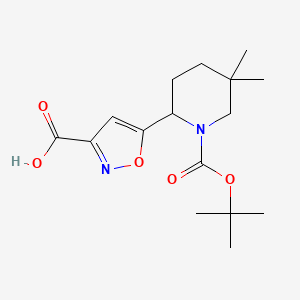
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
